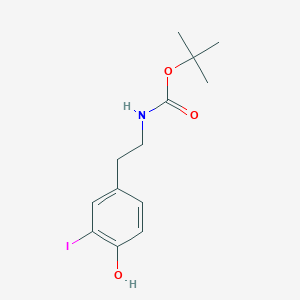

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Descripción general

Descripción

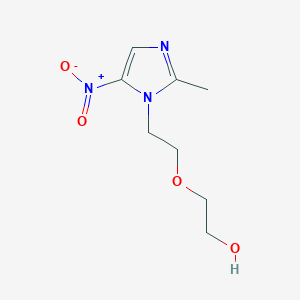

Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate (TBHIPC) is a synthetic compound that has been widely studied for its potential biomedical applications. TBHIPC is a member of the carbamate family of compounds, which are known for their high reactivity and stability. TBHIPC is a versatile compound that can be used as a reagent in various laboratory experiments and has been found to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antioxidant Research

A study describes a method for determining the antioxidant 3-tert.-butyl-4-hydroxy-anisole in rat plasma, showcasing its importance in antioxidant research. This method has been applied to pharmacokinetic studies in rats after oral dosage, highlighting the compound's relevance in biomedical investigations (Bailey, Della Corte, Farmer, & Gray, 1981).

Metabolism Studies

Research on the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice indicates the compound's utility in metabolic studies. The study found that both the tert.-butyl group and the N-methyl group were hydroxylated, leading to significant species variation in the yields of oxidation products (Douch & Smith, 1971).

Organic Synthesis

The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps in understanding the substitution of the cyclopentane ring, crucial for synthetic organic chemistry (Ober, Marsch, Harms, & Carell, 2004).

Photophysical Applications

A study on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, including those with tert-butyl groups, revealed their potential in photophysical applications. These compounds exhibit aggregation-induced emission enhancement, essential for understanding light-matter interactions in materials science (Qian et al., 2007).

Polymer Degradation Studies

Research on the degradation of methyl tert-butyl ether by the UV/H2O2 process, involving tert-butyl formate, contributes to the understanding of polymer degradation pathways. This study is significant in environmental science and materials engineering (Stefan, Mack, & Bolton, 2000).

High Molecular Weight Antioxidants

A study synthesized new antioxidants containing hindered phenol groups with higher molecular weight, using tert-butyl groups. This research is pivotal in the development of advanced materials with improved thermal stability (Pan, Liu, & Lau, 1998).

Rare-Earth Metal Chemistry

The compound has been used in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. Such research is fundamental in inorganic chemistry and materials science, particularly in the study of magnetism and molecular structure (Yadav et al., 2015).

Mecanismo De Acción

Action Environment

The effectiveness of Tert-Butyl 4-hydroxy-3-iodophenethylcarbamate can be influenced by environmental factors. For instance, during the liquid–liquid extraction process, it was observed that the compound went into the aqueous phase to a moderate extent, which lowered the expected yield after column chromatography purification . This suggests that the compound’s action, efficacy, and stability may be affected by the surrounding environment.

Propiedades

IUPAC Name |

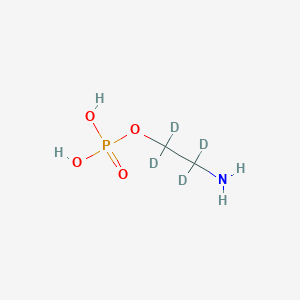

tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMBWFNUOPTEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469540 | |

| Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

788824-50-0 | |

| Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)